kaempferol 3-O-sophoroside

Anti-inflammatory Endothelial barrier function NF-κB signaling

Kaempferol 3-O-sophoroside is a flavonol diglycoside with superior anti-inflammatory activity in endothelial barrier protection vs. aglycone kaempferol. It inhibits LPS-induced barrier disruption, suppresses TNF-α, and blocks NF-κB in HUVECs. Validated as an HMGB1 antagonist via TLR2/4, it is essential for DAMP-driven inflammation research (sepsis, ALI). Designated PCS-1, it activates AMPK, promoting BDNF production and autophagy — a mechanism absent in generic kaempferol. Procure at ≥98% HPLC purity for reproducible results.

Molecular Formula C27H30O16
Molecular Weight 610.5 g/mol
CAS No. 19895-95-5
Cat. No. B106924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namekaempferol 3-O-sophoroside
CAS19895-95-5
Synonyms3-[(2-O-β-D-Glucopyranosyl-β-D-glucopyranosyl)oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one;  3,4’,5,7-Tetrahydroxyflavone 3-β-D-sophoroside; _x000B_Astragalin-2’’-O-β-D-glucopyranoside;  3,4’,5,7-Tetrahydroxy-flavone 3-Sophoroside_x000B_3,4’,5,7-Tet
Molecular FormulaC27H30O16
Molecular Weight610.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O
InChIInChI=1S/C27H30O16/c28-7-14-17(33)20(36)22(38)26(40-14)43-25-21(37)18(34)15(8-29)41-27(25)42-24-19(35)16-12(32)5-11(31)6-13(16)39-23(24)9-1-3-10(30)4-2-9/h1-6,14-15,17-18,20-22,25-34,36-38H,7-8H2/t14-,15-,17-,18-,20+,21+,22-,25-,26+,27+/m1/s1
InChIKeyLKZDFKLGDGSGEO-UJECXLDQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kaempferol 3-O-sophoroside CAS 19895-95-5: Identity, Physicochemical Properties, and Procurement Relevance


Kaempferol 3-O-sophoroside (CAS 19895-95-5), also known as sophoraflavonoloside, is a flavonol diglycoside consisting of the aglycone kaempferol linked to a β-D-sophorosyl disaccharide unit at the 3-O position [1]. It has the molecular formula C27H30O16 and a molecular weight of approximately 610.5 g/mol [2]. Naturally occurring in various plant sources including Panax ginseng, Crocus sativus (saffron), and Sophora japonica, this compound is commercially available as a reference standard with typical HPLC purity specifications of ≥98% [3]. The sophorose glycosylation confers physicochemical properties distinct from the aglycone and other kaempferol glycosides, including slight water solubility and weakly acidic character based on pKa [4].

Why Kaempferol 3-O-sophoroside Cannot Be Substituted with Kaempferol or Other Flavonoid Analogs in Targeted Research


Generic substitution of kaempferol 3-O-sophoroside with the aglycone kaempferol or structurally similar flavonol glycosides (e.g., kaempferol 3-O-glucoside, kaempferol 3-O-rutinoside) introduces substantial scientific confounding that undermines experimental reproducibility and translational relevance. Glycosylation at the 3-O position with sophorose fundamentally alters the compound's physicochemical properties, biological activity profile, in vivo metabolism, and molecular target engagement relative to the aglycone or alternative glycosides [1][2]. Specifically, the disaccharide moiety influences solubility, bioavailability, and the biotransformation pathway to kaempferol, meaning that pharmacokinetic and pharmacodynamic outcomes observed with one derivative cannot be extrapolated to another . Furthermore, comparative studies demonstrate that kaempferol 3-O-sophoroside exhibits quantitatively distinct anti-inflammatory efficacy in endothelial barrier protection assays that is superior to kaempferol itself, while conversely underperforming relative to quercetin 3-O-sophoroside in lipid peroxidation inhibition [1][3]. These context-dependent performance differences—wherein the same compound outperforms the aglycone in one assay but is outperformed by a different aglycone-sophoroside conjugate in another—underscore that biological activity is a function of the precise structural entity, not merely the flavonoid class. Procurement of an incorrect analog therefore risks generating data that does not accurately reflect the pharmacology of the intended compound.

Kaempferol 3-O-sophoroside: Quantified Differential Evidence Versus Key Comparators


Superior Anti-Inflammatory Barrier Protection in Human Endothelial Cells Versus Aglycone Kaempferol

Kaempferol 3-O-sophoroside (KPOS) was compared directly against its aglycone kaempferol (KP) in LPS-stimulated human umbilical vein endothelial cells (HUVECs). The study explicitly concluded that anti-inflammatory activities of KPOS were better than those of KP [1]. KPOS inhibited LPS-induced barrier disruption, suppressed TNF-α production, and blocked NF-κB activation in this vascular inflammation model .

Anti-inflammatory Endothelial barrier function NF-κB signaling HUVEC model Sepsis research

Inferior Lipid Peroxidation Inhibition Relative to Quercetin 3-O-sophoroside

In a comparative study of broccoli polyphenolic compounds, quercetin 3-O-sophoroside was identified as a potent inhibitor of iron/ascorbate-induced lipid peroxidation in phosphatidylcholine vesicles, in marked contrast to kaempferol 3-O-sophoroside, which did not demonstrate comparable inhibitory activity [1]. Both flavonol glycosides were less active than their respective aglycones in the aqueous-phase TEAC assay [2].

Antioxidant Lipid peroxidation Flavonol glycosides TEAC assay Oxidative stress

Weaker Pancreatic Lipase Inhibition Compared to Kaempferol Aglycone and Astragalin

In a study evaluating pancreatic lipase inhibitors from cultivated mountain ginseng (Panax ginseng), kaempferol 3-O-sophoroside exhibited weaker inhibitory activity than both the aglycone kaempferol and the monoglycoside astragalin [1]. The inhibition potency inversely correlated with the degree of glycosylation at the C-3 position, with the diglycoside (kaempferol 3-O-sophoroside) showing the highest IC50 value (lowest potency) among the three compounds [1].

Anti-obesity Pancreatic lipase inhibition Kaempferol glycosides Enzyme inhibition Metabolic disease

HMGB1-Mediated Proinflammatory Response Inhibition via TLR2/4 Antagonism

Kaempferol 3-O-sophoroside (designated as KP in the study) potently inhibited HMGB1 release by LPS and suppressed both LPS- and HMGB1-mediated barrier permeability and cell adhesion molecule expression in human endothelial cells [1]. The compound was shown to inhibit the cell surface receptors of HMGB1, specifically Toll-like Receptors TLR2 and TLR4 [2]. This mechanism is distinct from the primary anti-inflammatory pathways reported for the aglycone kaempferol in other contexts.

HMGB1 TLR2 TLR4 Sepsis Vascular inflammation DAMP signaling

Antibacterial Activity with MIC of 32 μg/mL Against Staphylococcus aureus ATCC 25923

Kaempferol 3-O-sophoroside demonstrates antibacterial activity with a reported minimum inhibitory concentration (MIC) of 32 μg/mL against Staphylococcus aureus ATCC 25923 . The compound also exhibits antiviral activities, suggesting a broader anti-infective profile .

Antibacterial Staphylococcus aureus MIC Antimicrobial resistance Natural product antibiotic

Acute Toxicity Profile: Intraperitoneal LD50 >1 g/kg in Mice

The intraperitoneal LD50 of kaempferol 3-O-sophoroside in mice exceeds 1 g/kg, indicating a favorable acute toxicity profile with low immediate lethality risk . Additionally, in vitro cytotoxicity assessments in HUVECs, RAW264.7 macrophages, and BV2 microglial cells showed no significant cytotoxicity at concentrations up to 50 μM (cell viability >85% relative to control) .

Acute toxicity LD50 Safety pharmacology In vivo tolerability Preclinical safety

Evidence-Backed Application Scenarios for Kaempferol 3-O-sophoroside in Research and Development


Vascular Inflammation and Endothelial Barrier Dysfunction Studies (Sepsis, ALI/ARDS Models)

Kaempferol 3-O-sophoroside is the preferred chemical entity over the aglycone kaempferol for studies investigating endothelial barrier protection and vascular inflammation, as direct comparative evidence demonstrates its superior anti-inflammatory activity in HUVECs [6]. The compound inhibits LPS-induced barrier disruption, suppresses TNF-α production, and blocks NF-κB activation. Additionally, its validated antagonism of HMGB1-mediated signaling via TLR2/4 positions this compound as a critical tool for research into DAMP-driven inflammatory conditions, including sepsis, acute lung injury (ALI), and systemic inflammatory response syndrome.

Analytical Reference Standard for Flavonol Glycoside Identification and Quantification

With commercial availability at HPLC purity ≥98% and well-characterized spectroscopic properties (including MS/MS fragmentation patterns and NMR assignments), kaempferol 3-O-sophoroside serves as a validated reference standard for the identification and quantification of flavonol sophorosides in plant extracts, dietary supplements, and natural product research [6]. Its presence as a major flavonoid in saffron by-products and mountain ginseng makes it a critical marker compound for quality control, authentication, and metabolomic profiling of these botanicals.

In Vivo Pharmacokinetic and Prodrug Metabolism Studies of Flavonoid Glycosides

Kaempferol 3-O-sophoroside is established as a prodrug that undergoes biotransformation to release the aglycone kaempferol in vivo [6]. Its pharmacokinetic behavior has been characterized in rats following oral administration, demonstrating that coexisting plant matrix components significantly alter its absorption and excretion profile . This makes the compound valuable for studies examining the influence of glycosylation on flavonoid bioavailability, intestinal hydrolysis by β-glucosidases, and the pharmacokinetic consequences of co-administered phytochemicals.

Antidepressant Mechanism Research via AMPK Activation and BDNF Modulation

Kaempferol 3-O-sophoroside (designated PCS-1) has demonstrated antidepressant-like effects in C57BL/6J mouse models, with mechanistic studies revealing that it binds to AMPK to promote BDNF production and enhance autophagy [6]. This specific mechanism—linking a flavonol glycoside to AMPK activation and subsequent neurotrophic factor modulation—provides a rationale for selecting this compound over other kaempferol derivatives in research focused on the neurobiology of depression and AMPK-targeted antidepressant development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for kaempferol 3-O-sophoroside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.